molecular formula C11H12BrNO2 B14903725 n-(2-((2-Bromoallyl)oxy)phenyl)acetamide

n-(2-((2-Bromoallyl)oxy)phenyl)acetamide

Cat. No.: B14903725
M. Wt: 270.12 g/mol
InChI Key: NTRRNKSIVFAKOX-UHFFFAOYSA-N
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Description

n-(2-((2-Bromoallyl)oxy)phenyl)acetamide is an organic compound with the molecular formula C11H12BrNO2 It is a derivative of phenylacetamide, where the phenyl ring is substituted with a 2-bromoallyloxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-(2-((2-Bromoallyl)oxy)phenyl)acetamide typically involves the reaction of 2-bromoallyl alcohol with 2-hydroxyphenylacetamide. The reaction is carried out in the presence of a base, such as potassium carbonate, to facilitate the formation of the ether linkage. The reaction conditions generally include heating the mixture to a temperature of around 80-100°C for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

n-(2-((2-Bromoallyl)oxy)phenyl)acetamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the 2-bromoallyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The compound can undergo oxidation to form corresponding oxides or other oxidized derivatives.

    Reduction Reactions: Reduction of the compound can lead to the formation of the corresponding alcohol or amine derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products Formed

    Substitution Reactions: Products include various substituted phenylacetamides depending on the nucleophile used.

    Oxidation Reactions: Products include oxidized derivatives such as phenylacetic acid or its esters.

    Reduction Reactions: Products include reduced derivatives such as phenylethanol or phenylethylamine.

Scientific Research Applications

n-(2-((2-Bromoallyl)oxy)phenyl)acetamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of n-(2-((2-Bromoallyl)oxy)phenyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming a covalent bond with the active site, thereby blocking substrate access. The exact pathways and targets depend on the specific biological context and the nature of the substituents on the phenyl ring.

Comparison with Similar Compounds

Similar Compounds

    Phenylacetamide: The parent compound, lacking the 2-bromoallyloxy group.

    2-Bromoallyl Phenyl Ether: Similar structure but without the acetamide group.

    N-(2-Bromoethyl)phenylacetamide: Similar but with a bromoethyl group instead of a bromoallyl group.

Uniqueness

n-(2-((2-Bromoallyl)oxy)phenyl)acetamide is unique due to the presence of both the bromoallyl and acetamide groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups allows for diverse chemical modifications and applications in various fields.

Properties

Molecular Formula

C11H12BrNO2

Molecular Weight

270.12 g/mol

IUPAC Name

N-[2-(2-bromoprop-2-enoxy)phenyl]acetamide

InChI

InChI=1S/C11H12BrNO2/c1-8(12)7-15-11-6-4-3-5-10(11)13-9(2)14/h3-6H,1,7H2,2H3,(H,13,14)

InChI Key

NTRRNKSIVFAKOX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=CC=C1OCC(=C)Br

Origin of Product

United States

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